molecular formula C17H27NO4 B1673818 (S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol CAS No. 115609-61-5

(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol

Numéro de catalogue: B1673818
Numéro CAS: 115609-61-5
Poids moléculaire: 309.4 g/mol
Clé InChI: YSAYHFMJDLPBGB-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol is a β-adrenergic receptor antagonist (β-blocker) characterized by its stereospecific (S)-configuration and distinct substituents:

  • Phenoxy backbone: A 4-(2-hydroxyethyl)phenoxy group at position 1.
  • Amino substituent: A tert-butylamino group at position 2.

This structure is synthesized via alkylation of 4-(2-hydroxyethyl)phenol (1) followed by stereoselective amination, as seen in analogous β-blocker syntheses (e.g., Betaxolol intermediates) .

Propriétés

IUPAC Name

2-[4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-13(19)21-10-9-14-5-7-16(8-6-14)22-12-15(20)11-18-17(2,3)4/h5-8,15,18,20H,9-12H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAYHFMJDLPBGB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCCC1=CC=C(C=C1)OC[C@H](CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921774
Record name 2-{4-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115609-61-5
Record name L 653328
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115609615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{4-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-653328
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TET8Z0SGK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Epoxide Ring-Opening Route

The most documented method involves nucleophilic attack of tert-butylamine on a chiral epoxide intermediate.

Step 1: Synthesis of (R)-(-)-Epichlorohydrin Derivative
Epichlorohydrin is treated with 4-(2-hydroxyethyl)phenol under basic conditions (K₂CO₃, acetone, 60°C). The reaction proceeds via Williamson ether synthesis:

$$
\text{4-(2-Hydroxyethyl)phenol} + \text{Epichlorohydrin} \xrightarrow{\text{K}2\text{CO}3} \text{1-(4-(2-Hydroxyethyl)phenoxy)-2,3-epoxypropane}
$$

Step 2: Stereoselective Amine Addition
The epoxide undergoes ring-opening with tert-butylamine in dichloromethane at 0-5°C. Catalytic amounts of (R,R)-Jacobsen's catalyst (0.5 mol%) achieve 92% ee, which increases to 98% ee upon recrystallization from hexane/ethyl acetate:

$$
\text{Epoxide} + \text{tert-Butylamine} \xrightarrow{\text{(R,R)-Jacobsen catalyst}} \text{(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol}
$$

Chiral Pool Synthesis

An alternative approach uses (S)-(-)-3-chloro-1,2-propanediol as the chiral starting material:

  • Etherification : React with 4-(2-hydroxyethyl)phenol (NaH, THF, 40°C)
  • Amine Substitution : Displace chloride with tert-butylamine (NH₃, EtOH, 120°C, 12 h)

This method yields 85% ee without catalysts but requires additional chiral chromatography for purification.

Critical Process Parameters

Temperature Effects on Enantioselectivity

Reaction Step Temp (°C) ee (%) Yield (%) Source
Epoxide ring-opening 0 98 78
25 92 85
Amine substitution 120 85 91

Lower temperatures favor enantioselectivity but reduce reaction rates, necessitating a balance between kinetic and thermodynamic control.

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but promote racemization. Dichloromethane maintains chiral integrity while allowing moderate solubility of intermediates.

Purification and Characterization

Crystallization-Induced Asymmetric Transformation

Crude product (90% ee) is dissolved in hot ethyl acetate with seeding crystals of the desired enantiomer. Gradual cooling to -20°C enhances ee to 99.5% while recovering 82% yield.

Analytical Validation

  • HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10, 1 mL/min) shows retention times of 12.3 min (S) and 14.1 min (R)
  • NMR : δ 1.15 (s, 9H, tert-butyl), 3.85 (m, 1H, CH-NH), 4.45 (dd, 2H, OCH₂)
  • Optical Rotation : [α]²⁵D = -42.5° (c=1, MeOH), consistent with literature

Industrial-Scale Considerations

Cost Analysis of Catalysts

Catalyst Cost (USD/g) ee Achieved Recyclability
Jacobsen's (salen)Mn 320 98% 3 cycles
Candida antarctica lipase 150 95% 10 cycles

Enzymatic resolution offers better cost-efficiency for multi-ton production despite lower initial ee.

Waste Stream Management

The process generates 8.2 kg waste/kg product, primarily from dichloromethane extraction. Implementing solvent recovery systems reduces environmental impact by 73%.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID tubing) enable precise temperature control (-5±0.1°C), achieving 99.1% ee in 1/3rd the batch time.

Biocatalytic Approaches

Engineered transaminases from Arthrobacter sp. convert ketone precursors to the (S)-amine with 99.8% ee, though substrate solubility remains a limitation.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L 653328 présente plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Beta-Adrenergic Receptor Activity
(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol is known for its role as a beta-adrenergic agonist. It has been studied for its potential to modulate cardiovascular functions by influencing heart rate and contractility through beta-adrenergic receptor stimulation. This mechanism is particularly relevant in the development of treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD), where bronchodilation is beneficial .

1.2 Antihypertensive Effects
Research indicates that this compound may have antihypertensive properties, making it a candidate for managing high blood pressure. Studies have shown that beta-blockers, which share a similar mechanism of action, can effectively reduce blood pressure and improve heart function .

1.3 Neuroprotective Properties
There is emerging evidence that this compound may possess neuroprotective effects. This aspect is particularly significant in the context of neurodegenerative diseases such as Alzheimer's disease, where modulation of neurotransmitter systems can lead to improved cognitive outcomes .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that yield a compound with specific pharmacological properties. The compound's structure can be described by its molecular formula C17H27NO4C_{17}H_{27}NO_4 and a molecular weight of approximately 309.4 g/mol .

Case Studies

3.1 Clinical Trials
Clinical trials have explored the efficacy of this compound in treating cardiovascular diseases. One notable study examined its impact on patients with chronic heart failure, demonstrating an improvement in exercise tolerance and quality of life metrics .

3.2 In Vitro Studies
In vitro studies have assessed the compound's binding affinity to beta-adrenergic receptors, indicating strong interactions that suggest potential therapeutic benefits in respiratory conditions . These studies provide foundational data supporting further exploration in clinical settings.

Comparaison Avec Des Composés Similaires

Substituent Analysis in Phenoxypropanol Derivatives

The phenoxypropanol scaffold is common in β-blockers, but substituent variations dictate receptor selectivity, potency, and physicochemical properties. Key analogs include:

Compound Name R1 (Position 1) R2 (Position 3) Key Features
(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol 4-(2-hydroxyethyl)phenoxy tert-butylamino Enhanced lipophilicity; potential β1-selectivity
Betaxolol Hydrochloride 4-[2-(cyclopropylmethoxy)ethyl]phenoxy isopropylamino β1-selective; cyclopropylmethoxy improves bioavailability
1-[4-(2-Hydroxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol 4-(2-hydroxyethyl)phenoxy isopropylamino Lower steric hindrance; shorter half-life
L742791 (GPCR ligand) 4-hydroxyphenoxy hydroxypropylamino High β2/β3 affinity; sulfonamide tail

Structural Insights :

  • tert-Butylamino vs. Isopropylamino: The bulky tert-butyl group in the target compound likely reduces first-pass metabolism by cytochrome P450 enzymes compared to isopropylamino analogs like Betaxolol, prolonging half-life .
  • Hydroxyethylphenoxy vs.

Pharmacological Implications

  • Receptor Selectivity: Betaxolol’s cyclopropylmethoxy group confers β1-adrenergic selectivity, while the hydroxyethylphenoxy group in the target compound may favor β2 or mixed β1/β2 antagonism, depending on stereochemistry .
  • Stereochemistry : The (S)-enantiomer typically exhibits higher β-blocking activity than the (R)-form, as seen in related compounds like L742791 .

Pharmacopeial Standards

  • Purity Criteria: Betaxolol Hydrochloride mandates 98.0–102.0% purity (dried basis), with strict pH (4.5–6.5) and loss-on-drying specifications .

Activité Biologique

(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol, also known as L653328, is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H27NO4
  • Molar Mass : 309.4 g/mol
  • CAS Number : 115609-61-5

Pharmacological Profile

This compound has been investigated for its potential therapeutic applications, particularly in the context of cardiovascular health and as a β-blocker. Its structure suggests that it may interact with adrenergic receptors, influencing heart rate and vascular resistance.

The compound is believed to exert its effects primarily through:

  • Beta-Adrenergic Receptor Blockade : By inhibiting β-adrenergic receptors, it may reduce heart rate and myocardial contractility, making it potentially useful for managing hypertension and other cardiovascular conditions.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in various tissues.

In Vitro Studies

Research has shown that this compound can influence various cellular pathways:

  • Cell Proliferation : In cell line studies, the compound has demonstrated the ability to modulate cell growth and apoptosis in certain cancer models.
  • Oxidative Stress Response : The compound has been linked to increased cellular defenses against oxidative stress, potentially through the upregulation of antioxidant enzymes.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

  • Cardiovascular Effects : In hypertensive rat models, administration of the compound resulted in significant reductions in blood pressure and heart rate, indicating its efficacy as an antihypertensive agent.
  • Neuroprotective Effects : Preliminary studies have suggested potential benefits in neurodegenerative models, where it may protect against neuronal damage induced by oxidative stress.

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionBiological ActivityReference
L653328β-Adrenergic blockadeAntihypertensive, Antioxidant
Butylated Hydroxyanisole (BHA)AntioxidantCancer prevention
SilybinFree radical scavengerHepatoprotective

Q & A

Basic: What synthetic methodologies are recommended for (S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Epoxide ring-opening : Reacting (S)-epichlorohydrin with 4-(2-hydroxyethyl)phenol under basic conditions to form the phenoxy-propanol backbone.
  • Amination : Introducing the tert-butylamino group via nucleophilic substitution using tert-butylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .
  • Chiral resolution : Use chiral chromatography (e.g., Chiralpak AD-H column) or asymmetric catalysis to isolate the (S)-enantiomer, ensuring >99% enantiomeric excess (ee) .
    Validation : Monitor reactions via TLC/HPLC and confirm stereochemistry using polarimetry or X-ray crystallography .

Basic: How is the stereochemical configuration of this compound verified?

Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm absolute configuration .
  • Chiral HPLC : Compare retention times with racemic mixtures using columns like Chiralcel OD-H with hexane:isopropanol (80:20) mobile phase .
  • Optical rotation : Measure specific rotation ([α]D) and compare with literature values for (S)-enantiomers of structurally related β-blockers (e.g., bisoprolol derivatives) .

Advanced: What pharmacological targets are associated with this compound, and how are they validated?

Answer:

  • Primary target : β1-adrenergic receptor antagonist, similar to bisoprolol and CGP12177A . Validate via:
    • Radioligand binding assays : Compete with [³H]-CGP12177 in human cardiac membranes (IC₅₀ typically 10–50 nM) .
    • Functional studies : Measure inhibition of isoproterenol-induced cAMP production in HEK-293 cells expressing β1-AR .
  • Off-target screening : Use kinase profiling (e.g., Eurofins KinaseProfiler) to rule out activity against CDK2 or PTPN2 .

Advanced: How can contradictory data on enantiomer-specific activity be resolved?

Answer: Contradictions often arise from impurities or assay variability. Mitigate by:

  • Purity verification : Use LC-MS to confirm >99% chemical and enantiomeric purity .
  • Assay standardization : Replicate studies in multiple cell lines (e.g., CHO vs. HEK-293) under controlled cAMP measurement conditions .
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers and apply ANOVA with post-hoc Tukey tests .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., δ 1.15 ppm for tert-butyl, δ 4.20 ppm for hydroxyethyl) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₂₅NO₃ requires m/z 303.1838 [M+H]⁺) .
  • FT-IR : Identify functional groups (e.g., O-H stretch at 3300 cm⁻¹, C-O-C at 1250 cm⁻¹) .

Advanced: What strategies optimize metabolic stability in preclinical studies?

Answer:

  • Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH to identify primary metabolites via LC-MS/MS .
  • Structural modifications : Replace the hydroxyethyl group with a methoxyethyl moiety to reduce glucuronidation .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Basic: How is aqueous solubility improved for in vivo studies?

Answer:

  • Salt formation : Prepare hydrochloride or fumarate salts (e.g., bisoprolol fumarate increases solubility by 20-fold) .
  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .
  • pH adjustment : Solubilize in PBS (pH 7.4) for intravenous administration .

Advanced: What in vitro models best predict cardiotoxicity?

Answer:

  • hERG channel assay : Measure IC₅₀ for hERG inhibition using patch-clamp electrophysiology (target >30 μM for safety) .
  • Cardiomyocyte viability : Use human iPSC-derived cardiomyocytes to assess troponin release and beat rate irregularities .
  • Mitochondrial toxicity : Quantify ATP levels in H9c2 rat cardiomyoblasts after 24-hour exposure .

Basic: What are the stability-indicating methods for formulation development?

Answer:

  • Forced degradation : Expose to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline conditions. Monitor degradation products via HPLC .
  • ICH guidelines : Validate stability under 25°C/60% RH for 6 months .

Advanced: How are enantiomer-specific pharmacokinetics evaluated?

Answer:

  • Chiral LC-MS/MS : Quantify (S)- and (R)-enantiomers in plasma with a LLOQ of 1 ng/mL .
  • Pharmacokinetic modeling : Use WinNonlin to calculate AUC, Cmax, and t½. Compare enantiomer ratios in Sprague-Dawley rats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol
Reactant of Route 2
Reactant of Route 2
(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.